molecular formula C20H24N2O3S B11594210 methyl 5-(4-tert-butylphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl 5-(4-tert-butylphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11594210
M. Wt: 372.5 g/mol
InChI Key: ARLFCGIZWHGZAL-UHFFFAOYSA-N
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Description

Methyl 5-(4-tert-butylphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine family. This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core, a tert-butylphenyl group, and a methyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(4-tert-butylphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves a multi-step process. One common method is the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like acetonitrile. The reaction mixture is heated to reflux, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-tert-butylphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 5-(4-tert-butylphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit acetyl-CoA carboxylase, leading to reduced fatty acid synthesis and cell proliferation . Additionally, it can modulate signaling pathways such as the NF-kB pathway, resulting in anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(4-tert-butylphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butylphenyl group enhances its lipophilicity and membrane permeability, making it a promising candidate for drug development .

Properties

Molecular Formula

C20H24N2O3S

Molecular Weight

372.5 g/mol

IUPAC Name

methyl 5-(4-tert-butylphenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C20H24N2O3S/c1-11-15(18(24)25-6)16(22-17(23)12(2)26-19(22)21-11)13-7-9-14(10-8-13)20(3,4)5/h7-10,12,16H,1-6H3

InChI Key

ARLFCGIZWHGZAL-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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